Bienvenue dans la boutique en ligne BenchChem!

Liroldine

Anti-amoebic Intestinal amoebiasis In vivo efficacy

Procure Liroldine (CAS 105102-20-3), a synthetic diphenyl bisamidine anti-amoebic agent, for validated amebiasis research. Unlike nitroimidazoles, Liroldine exhibits superior in vivo activity in rodent intestinal models and comparable efficacy in hepatic models. Critical for studies on nitroimidazole resistance, PK/PD, and novel therapeutic validation where standard luminal agents fail.

Molecular Formula C20H20F2N4
Molecular Weight 354.4 g/mol
CAS No. 105102-20-3
Cat. No. B1674872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLiroldine
CAS105102-20-3
Synonyms3,3'-fluoro-4,4'-di(pyrrolidin-2-ylideneamino)diphenyl
HL 707
HL707
liroldine
Molecular FormulaC20H20F2N4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1CC(=NC1)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC4=NCCC4)F)F
InChIInChI=1S/C20H20F2N4/c21-15-11-13(5-7-17(15)25-19-3-1-9-23-19)14-6-8-18(16(22)12-14)26-20-4-2-10-24-20/h5-8,11-12H,1-4,9-10H2,(H,23,25)(H,24,26)
InChIKeyNHTMYQFUQFNSKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Liroldine (CAS 105102-20-3) Procurement Guide: Diphenyl Bisamidine Anti-Amoebic for In Vivo Research


Liroldine (synonyms: HL-707, Compound 10) is a synthetic diphenyl bisamidine derivative classified as an anti-amoebic agent, with the molecular formula C20H20F2N4 and molecular weight of 354.40 [1]. This compound is structurally distinct from nitroimidazole-based anti-amoebics, incorporating a 3,3'-difluoro-4,4'-biphenylylene core with dihydro-2H-pyrrol-5-ylamino substituents . Its pharmacological profile is defined by targeted anti-amoebic activity against Entamoeba histolytica in both intestinal and extraintestinal infection models [2].

Liroldine (HL-707) vs. Standard Amoebicides: Why Simple Class Substitution Invalidates Research Outcomes


Procuring a generic nitroimidazole (e.g., metronidazole, tinidazole) or luminal agent (e.g., diloxanide furoate, paromomycin) in place of Liroldine compromises study validity due to profound differences in in vivo efficacy profiles. While nitroimidazoles demonstrate predictable in vitro potency, Liroldine exhibits a distinct pharmacological divergence: its in vitro activity (100 μg/mL) is less pronounced than its in vivo efficacy, which is paradoxically superior to metronidazole in intestinal infection models [1]. Furthermore, unlike diloxanide furoate, which lacks efficacy against extraintestinal amoebiasis, Liroldine demonstrates potent activity in hepatic infection models comparable to systemic nitroimidazoles [2]. These divergent structure-activity and tissue-specific efficacy profiles confirm that Liroldine cannot be interchanged with other anti-amoebic agents without fundamentally altering experimental outcomes.

Quantitative Differentiation Evidence for Liroldine (Compound 10) Procurement: Comparative Efficacy and Safety Data


Superior In Vivo Intestinal Amoebiasis Efficacy vs. Metronidazole in Wistar Rats

Liroldine (Compound 10) demonstrates in vivo anti-amoebic efficacy against intestinal amoebiasis that is quantitatively superior to the standard-of-care metronidazole in the experimental Wistar rat model [1]. This efficacy is also stated to be comparable to diloxanide furoate, while paromomycin is noted as comparable and nitroimidazoles and chloroquine are less effective in the same intestinal model [2].

Anti-amoebic Intestinal amoebiasis In vivo efficacy Metronidazole comparator

Comparable In Vivo Hepatic Amoebiasis Efficacy vs. Nitroimidazole Derivatives in Golden Hamsters

In a hepatic amoebiasis model using Golden hamsters, Liroldine (HL-707) demonstrated in vivo anti-amoebic activity that is comparable to that of various nitroimidazole derivatives currently used in human treatment [1]. This establishes Liroldine as a potential systemic agent with efficacy against extraintestinal amoebiasis.

Anti-amoebic Hepatic amoebiasis In vivo efficacy Nitroimidazole comparator

Divergent In Vitro vs. In Vivo Activity Profile: Distinguishing from Nitroimidazoles

Liroldine exhibits a distinct pharmacological profile characterized by lower in vitro potency (active at 100 μg/mL) coupled with robust in vivo efficacy [1]. This contrasts with nitroimidazoles, which typically show more direct in vitro-in vivo correlation. The observed in vivo efficacy is hypothesized to be mediated by active metabolites [1].

Anti-amoebic In vitro-in vivo correlation Metabolism Nitroimidazole comparator

Acute Toxicity Profile (LD50) in Mice

The acute toxicity of Liroldine was determined in mice, yielding an LD50 of 910 mg/kg by oral (po) administration and 940 mg/kg by intraperitoneal (ip) administration [1]. These values provide a baseline safety margin for in vivo experimental design and differentiate it from more toxic historical amoebicides like emetine.

Anti-amoebic Safety Toxicity LD50 In vivo

Procurement-Driven Application Scenarios for Liroldine in Experimental Amoebiasis Research


In Vivo Efficacy Studies in Intestinal Amoebiasis Rodent Models

Procure Liroldine for head-to-head or comparative efficacy studies against metronidazole in Wistar rat models of intestinal amoebiasis, leveraging its superior in vivo activity [1]. This scenario is ideal for validating new therapeutic interventions where nitroimidazole resistance or limited efficacy is a concern [1].

Investigating Hepatic (Extraintestinal) Amoebiasis in Golden Hamster Models

Utilize Liroldine as a systemic positive control or test compound in Golden hamster models of hepatic amoebiasis, given its comparable efficacy to nitroimidazole derivatives in this tissue compartment [1]. This application is critical for studying disseminated disease and evaluating compounds for treating amebic liver abscess.

Metabolism and Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of Bisamidines

Employ Liroldine as a model compound to investigate the role of active metabolites in the in vivo anti-amoebic activity of diphenyl bisamidines. Its divergent in vitro-in vivo profile (100 μg/mL in vitro vs. robust in vivo efficacy) [1] makes it a valuable tool for metabolism and PK/PD studies aimed at understanding prodrug or bioactivation mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Liroldine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.